An In-depth Technical Guide on the Physicochemical Properties of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate
An In-depth Technical Guide on the Physicochemical Properties of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate
Foreword: Navigating the Landscape of a Novel Chiral Building Block
To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties, synthesis, and characterization of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. It is imperative to note at the outset that this specific methoxylated derivative is not widely cataloged in commercial databases, and as such, a comprehensive body of experimentally verified data is not publicly available. This guide has therefore been constructed with the spirit of scientific inquiry and predictive chemistry at its core.
We will leverage the well-documented properties of its close structural analog, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, as a foundational reference. By applying established principles of physical organic chemistry, we will project the influence of the C1-methoxy group on the molecule's key attributes. This document is designed not as a mere summary of known facts, but as a practical, field-proven guide for those who wish to synthesize, characterize, and utilize this compound in their research endeavors. Our approach is rooted in providing a self-validating system of protocols and logical frameworks, ensuring that you are equipped to confidently work with this novel chiral intermediate.
Core Physicochemical Properties: A Predictive Analysis
The introduction of a methoxy group at the C1 position is anticipated to modulate the physicochemical properties of the parent compound, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. The following table summarizes the known properties of this analog and provides expert predictions for our target molecule.
| Property | (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (Analog) | (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₉NO₃[1] | C₁₀H₂₁NO₃ | Addition of a -CH₂- group. |
| Molecular Weight | 189.25 g/mol [1] | 203.28 g/mol | Increased by the mass of a methylene group (14.03 g/mol ). |
| Appearance | White to off-white crystalline solid[1] | White to off-white solid or viscous oil | The methoxy group may lower the melting point, potentially resulting in a low-melting solid or viscous oil at room temperature. |
| Melting Point | Not widely reported, but expected to be a low-melting solid. | Lower than the non-methoxylated analog. | The ether linkage can disrupt crystal lattice packing compared to a terminal alcohol, leading to a lower melting point. |
| Boiling Point | Predicted: 301.4 ± 25.0 °C[2] | Higher than the analog. | The increased molecular weight and size will lead to stronger van der Waals forces, increasing the boiling point. |
| Solubility | Soluble in organic solvents such as THF, dichloromethane, and methanol.[2] | High solubility in a wide range of organic solvents (e.g., ethers, chlorinated solvents, alcohols, and some esters). | The ether functionality will enhance solubility in less polar organic solvents, while the hydroxyl and carbamate groups will maintain solubility in polar organic solvents. |
| pKa | Not widely reported. | The pKa of the secondary alcohol is expected to be around 16-18, similar to other aliphatic alcohols. The carbamate N-H is generally not considered acidic. | The electronic effect of the methoxy group is not expected to significantly alter the acidity of the distal hydroxyl group. |
| Storage Conditions | 2-8°C[1] | 2-8°C, under an inert atmosphere. | Prudent for a compound with hydroxyl and carbamate functionalities to prevent potential degradation. |
Proposed Synthetic Pathway and Rationale
The synthesis of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can be logically approached by the N-protection of a suitable amino alcohol precursor, (R)-2-amino-1-methoxybutan-4-ol. The critical choice of protecting group, tert-butoxycarbonyl (Boc), is deliberate. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the hydroxyl group if required. Its facile removal under mildly acidic conditions provides a strategic advantage in multi-step syntheses.
Experimental Protocol: Synthesis via N-Boc Protection
This protocol details the chemoselective N-protection of the primary amine of the precursor.
Materials:
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(R)-2-amino-1-methoxybutan-4-ol (precursor, synthesis required)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable non-nucleophilic base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-amino-1-methoxybutan-4-ol (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
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Base Addition: Add triethylamine (1.1 equivalents) to the solution.
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Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with Boc₂O.
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Boc₂O Addition: To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over a period of 30 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino alcohol is consumed.
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Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
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Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) twice.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.
Analytical Characterization: A Validating Framework
Due to the absence of published spectra for the target compound, the following protocols and predicted data serve as a robust framework for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of the target molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans and a relaxation delay of 2-5 seconds.
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Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted NMR Data in CDCl₃:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH | ~4.9 | Broad singlet | 1H | -NH-Boc |
| CH | ~3.8 | Multiplet | 1H | -CH(NHBoc)- |
| CH₂ | ~3.6 | Multiplet | 2H | -CH₂-OH |
| CH₂ | ~3.4 | Multiplet | 2H | -CH₂-OCH₃ |
| OCH₃ | ~3.3 | Singlet | 3H | -OCH₃ |
| OH | ~2.5 | Broad singlet | 1H | -OH |
| CH₂ | ~1.7 | Multiplet | 2H | -CH₂-CH(NHBoc)- |
| C(CH₃)₃ | 1.44 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~156.0 | Carbamate C=O |
| C(CH₃)₃ | ~79.5 | Quaternary C of Boc |
| CH₂-OCH₃ | ~73.0 | Methoxy-bearing carbon |
| CH-OH | ~60.0 | Hydroxyl-bearing carbon |
| OCH₃ | ~59.0 | Methoxy carbon |
| CH-NHBoc | ~50.0 | Carbamate-bearing carbon |
| CH₂ | ~36.0 | Methylene adjacent to CH(NHBoc) |
| C(CH₃)₃ | ~28.4 | Methyl carbons of Boc |
Note: The chemical shifts for NH and OH protons are highly dependent on concentration and temperature and may be broad.[3] A D₂O shake experiment can be performed to confirm their assignment.[3]
Mass Spectrometry (MS)
MS will be used to confirm the molecular weight and can provide fragmentation information to support the structure.
Experimental Protocol:
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Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended.
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Analysis Mode: Acquire spectra in positive ion mode.
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Sample Infusion: Infuse a dilute solution of the sample in methanol or acetonitrile into the ion source.
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Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-400).
Expected Mass Spectrum (ESI+):
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[M+H]⁺: Predicted at m/z 204.15
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[M+Na]⁺: Predicted at m/z 226.13
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Key Fragment: A significant fragment ion at m/z 148.09, corresponding to the loss of the tert-butyl group ([M+H - C₄H₈]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to identify the key functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3500-3200 | Broad |
| N-H Stretch (carbamate) | 3400-3200 | Medium, sharp |
| C-H Stretch (aliphatic) | 3000-2850 | Strong |
| C=O Stretch (carbamate) | 1715-1680 | Strong, sharp |
| C-O Stretch (ether and alcohol) | 1250-1050 | Strong |
Visualizations of Key Workflows
Synthetic and Analytical Workflow
